(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride
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Overview
Description
S(+)-N-(2-(2-Thienyl)ethyl)-2-chlorophenyl Glycine Methyl Ester Hydrochloride is an impurity from Clopidogrel which acts as an anti-platelet agent.
Scientific Research Applications
Synthesis in Pharmaceutical Compounds
(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate hydrochloride plays a significant role in the synthesis of pharmaceutical compounds. For instance, Hu Jia-peng (2012) described its use in the synthesis of Clopidogrel bisulfate, a critical intermediate in medication. This process offers advantages like readily available starting materials, moderate conditions, high yield, and suitability for industrialization (Hu Jia-peng, 2012).
Learning and Memory Facilitation
A study by Jiang Jing-ai (2006) synthesized a compound involving a similar structure to investigate its effects on learning and memory in mice. This research highlighted the potential cognitive benefits associated with such compounds (Jiang Jing-ai, 2006).
Optimization in Synthesis
Wang Guo-hua (2008) focused on optimizing the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, closely related to the compound . This study provided insights into the effects of various reaction conditions, leading to a higher yield and efficiency in synthesis (Wang Guo-hua, 2008).
Antimicrobial Activity
Research by M. Arora et al. (2013) involved the synthesis of thiophene derivatives, including 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, and evaluated their antimicrobial activities. Such studies demonstrate the potential of related compounds in combating microbial infections (M. Arora et al., 2013).
Chiral Liquid Chromatographic Analysis
A study by C. Zacharis and Elli Vastardi (2015) developed a chiral liquid chromatographic method for analyzing the enantiomeric purity of methyl (2S)-(2-chlorophenyl)-(2-(thiophen-2-yl)ethylamino) acetate, a variant of the specified compound. This highlights its significance in ensuring the quality and purity of pharmaceutical products (C. Zacharis & Elli Vastardi, 2015).
Properties
CAS No. |
141109-19-5 |
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Molecular Formula |
C15H17Cl2NO2S |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
methyl (2R)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate;hydrochloride |
InChI |
InChI=1S/C15H16ClNO2S.ClH/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11;/h2-7,10,14,17H,8-9H2,1H3;1H/t14-;/m1./s1 |
InChI Key |
ZXANKCFSGFEBQW-PFEQFJNWSA-N |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)NCCC2=CC=CS2.Cl |
SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2.Cl |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2.Cl |
Synonyms |
(αS)-2-Chloro-α-[[2-(2-thienyl)ethyl]amino]benzeneacetic Acid Methyl Ester Hydrochloride; (S)-2-chloro-α-[[2-(2-thienyl)ethyl]amino]benzeneacetic Acid Methyl Ester Hydrochloride; (αS)-2-Chloro-α-[[2-(2-thienyl)ethyl]amino]benzeneacetic Acid Methyl Es |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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